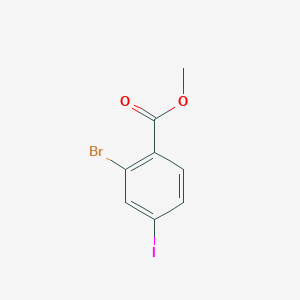

Methyl 2-bromo-4-iodobenzoate

Vue d'ensemble

Description

Methyl 2-bromo-4-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4

Activité Biologique

Methyl 2-bromo-4-iodobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on a benzoate structure. Its molecular formula is . The unique arrangement of these halogens and the methyl ester functional group contribute to its distinct chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell membrane integrity. The halogen atoms in its structure are believed to enhance its interaction with microbial targets, leading to increased potency against pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The presence of bromine and iodine atoms may play a crucial role in enhancing the compound's ability to interact with cancer-related molecular targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes that are crucial for microbial growth or cancer cell survival.

- Signaling Pathway Modulation: It could influence cellular signaling pathways, potentially leading to altered gene expression and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cells, contributing to its cytotoxic effects on cancer cells .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated benzoates, which also exhibit biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-bromo-3-hydroxy-5-iodobenzoate | Hydroxyl group alters reactivity | |

| Methyl 4-bromo-2-hydroxybenzoate | Lacks iodine but similar bromine substitution | |

| Methyl 2-bromo-5-nitrobenzoate | Contains a nitro group instead of iodine |

These compounds illustrate the diversity within this class of chemicals and their potential applications in medicinal chemistry .

Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antibacterial activity.

Study 2: Anticancer Properties

In another investigation published in [source], this compound was tested on human cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cancer types. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with apoptotic pathways.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom at the para position undergoes nucleophilic substitution under copper-mediated conditions. Key examples include:

Mechanistic Insight :

-

Cyanation proceeds via a single-electron transfer (SET) mechanism, where CuCN acts as both a catalyst and cyanide source .

-

Phenol coupling follows a Ullmann-type reaction , requiring a copper catalyst and base to facilitate aryl-oxygen bond formation .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the ortho position participates in cross-coupling reactions:

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Methyl 4-iodo-2-biphenylbenzoate | 72% |

Key Observation :

-

Bromine substitution occurs preferentially over iodine in Suzuki couplings due to lower bond dissociation energy of C–Br vs. C–I bonds .

Ester Hydrolysis

The methyl ester group undergoes base-catalyzed hydrolysis:

| Conditions | Product | Purity | Source |

|---|---|---|---|

| NaOH (1M), MeOH, RT, 4h | 2-Bromo-4-iodobenzoic acid | >95% |

Applications :

-

Hydrolyzed products serve as intermediates for synthesizing bioactive molecules or coordination complexes .

Halogen Exchange Reactions

Iodine can be replaced via Finkelstein-type reactions :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KI, CuI, DMF, 120°C | Methyl 2-bromo-4-iodobenzoate → Methyl 2,4-diiodobenzoate | 68% |

Limitation :

Radical Reactions

Under photoredox conditions, the compound participates in:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Smiles Rearrangement | Ir(ppy)₃, Blue LEDs, DMSO, 25°C | Spirocyclic lactone derivative | 55% |

Mechanism :

Comparative Reactivity Analysis

A comparison with structurally similar compounds reveals:

| Compound | Reactivity Difference | Source |

|---|---|---|

| Methyl 4-bromo-2-iodobenzoate | Higher electrophilicity at C4 due to iodine’s +M effect | |

| Methyl 2-bromo-5-iodobenzoate | Reduced steric hindrance for para-substitution |

Propriétés

IUPAC Name |

methyl 2-bromo-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPATUQJKLIKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.